molecular formula C19H14N2O4S B2967074 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 573938-30-4

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2967074
CAS No.: 573938-30-4
M. Wt: 366.39
InChI Key: ICQDRUPUSFXTFV-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic small molecule characterized by a chromen-4-one (coumarin) scaffold fused with a benzothiazole moiety at the 3-position and a dimethylcarbamate ester at the 7-position. This compound’s structural complexity necessitates precise crystallographic methods, such as those implemented in SHELX programs, for accurate structural determination .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-21(2)19(23)25-11-7-8-12-15(9-11)24-10-13(17(12)22)18-20-14-5-3-4-6-16(14)26-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQDRUPUSFXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a benzo[d]thiazole moiety and a dimethylcarbamate functional group. Its unique structure contributes to its diverse biological activities, including antitumor, antibacterial, and acetylcholinesterase inhibitory properties.

Structural Characteristics

FeatureDescription
Chemical Formula C15H14N2O3S
Molecular Weight 302.35 g/mol
Functional Groups Chromenone, Benzothiazole, Dimethylcarbamate

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor activity. Research indicates that the presence of the benzothiazole moiety enhances the compound's ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.
  • Case Study : In vitro assays demonstrated that derivatives of this compound showed IC50 values as low as 2.7 µM against certain cancer cell lines, indicating potent antitumor effects .

Acetylcholinesterase Inhibition

Research has highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is crucial for therapeutic strategies against Alzheimer's disease.

  • Inhibitory Activity : Compounds with a coumarin core have been shown to effectively inhibit AChE, with significant implications for cognitive enhancement and neuroprotection.
  • Research Findings : In vitro studies revealed promising AChE inhibitory activity, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains.

  • Mechanism : The interaction of the compound with bacterial cell membranes may disrupt their integrity, leading to cell death.
  • Findings : In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
3-(benzo[d]thiazol) derivativesVariedStrong antitumor activity
4-aminoquinoline derivativesVariedPotent anti-parasitic properties
3-(benzo[d]thiazol) phenolsVariedEffective AChE inhibitors

The distinct combination of chromene and thiazole structures in this compound may confer unique biological activities compared to other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate to its analogs based on structural features, substituent effects, and inferred pharmacological properties.

Substituent Variations in Carbamate/Thiazole Derivatives

Key Analogues :

3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate ([587003-93-8]): Structural Difference: Replaces dimethylcarbamate with a cinnamate (E-3-phenylprop-2-enoate) group. Implications: The cinnamate’s aromaticity and extended conjugation may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to the smaller dimethylcarbamate .

Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l, m, w, x from Pharmacopeial Forum): Structural Differences: Feature bulkier substituents (e.g., hydroperoxypropan-2-yl, ethoxycarbonylamino) on the carbamate or thiazole groups. Implications: Increased steric bulk in compounds like m and x may improve target specificity but limit cell permeability. The dimethylcarbamate in the target compound offers a balance between solubility and membrane penetration .

Hypothetical Pharmacological and Physicochemical Properties

Table 1: Inferred Properties of Selected Analogues

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituent Potential Bioactivity
Target compound (dimethylcarbamate) ~382.4 ~3.2 Dimethylcarbamate Moderate solubility, metabolic stability
3-(Benzo[d]thiazol-2-yl)-cinnamate ~428.4 ~4.1 Cinnamate Enhanced hydrophobic binding
Thiazol-5-ylmethyl derivative (m) ~732.8 ~2.8 Hydroperoxypropan-2-yl High target affinity, low permeability

Key Observations :

  • Dimethylcarbamate vs. Cinnamate : The target compound’s dimethylcarbamate likely confers better aqueous solubility (logP ~3.2) than the cinnamate analog (logP ~4.1), making it more suitable for oral administration .
  • Steric Effects : Bulkier derivatives (e.g., compound m ) may exhibit stronger enzyme inhibition due to extended interactions but face challenges in bioavailability .
Crystallographic and Structural Insights

The benzothiazole-chromenone core is common across analogs, suggesting shared crystallographic behaviors. SHELXL, a refinement tool noted for handling small-molecule structures, would be critical for resolving subtle conformational differences, such as the orientation of the dimethylcarbamate group relative to the cinnamate in the analog .

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